ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazone linkage, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 3-methyl-2,3-dihydro-1,3-thiazole-4-carboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted thiazole compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential antimicrobial activity against various fungal and yeast strains.
Medicine: Research is ongoing to explore its potential as an antitumor and cytotoxic agent.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in the biosynthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-cyanomethoxy)benzylidene)hydrazono]-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate
Uniqueness
ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4g/mol |
IUPAC Name |
ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-5-23-15(20)12-10-24-16(19(12)2)18-17-9-11-6-7-13(21-3)14(8-11)22-4/h6-10H,5H2,1-4H3/b17-9+,18-16+ |
InChI Key |
MCULYHCMQKYZMP-APBNWAIRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CS/C(=N/N=C/C2=CC(=C(C=C2)OC)OC)/N1C |
SMILES |
CCOC(=O)C1=CSC(=NN=CC2=CC(=C(C=C2)OC)OC)N1C |
Canonical SMILES |
CCOC(=O)C1=CSC(=NN=CC2=CC(=C(C=C2)OC)OC)N1C |
Origin of Product |
United States |
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